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Compound of Interest

4-(4-Aminophenyl)-N,N-
Compound Name:

dimethylbenzamide
CAS No.: 166386-41-0
Cat. No.: B581844

Get Quote

Executive Summary & Chemical Identity

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: Variable/Generic Structure) represents a
"privileged scaffold" in drug discovery. It features a biphenyl core—a structural motif found in
over 4% of all approved drugs—»bridging two distinct electronic environments: an electron-rich
primary amine and an electron-deficient dimethylamide.

This guide moves beyond basic synthesis to treat the molecule as a modular platform. The
primary amine serves as a "diversity handle" for library generation (ureas, amides,
sulfonamides), while the dimethylamide moiety acts as a metabolic anchor, often improving
solubility and metabolic stability compared to naked phenyl rings.

Key Physiochemical Profile
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Property Specification Relevance

Molecular Formula Ci1sH16N20 Core stoichiometry

Fragment-based drug design

Calc.[1][2][3][4] MW 240.30 g/mol
[Hizlis]e] g (FBDD) compliant
Ideal lipophilicity for oral
LogP (Predicted) ~2.3-25 bioavailability (Lipinski
compliant)
Critical for target engagement
H-Bond Donors 2 (NH2) . i o
(e.g., kinase hinge binding)
] Amine (Donor) -> Phenyl ->
Electronic State Push-Pull System

Phenyl -> Amide (Acceptor)

Module A: Convergent Synthesis Strategy

Obijective: To synthesize the target scaffold with >95% purity and <10 ppm residual Palladium.

The Logic of Disconnection

We utilize a Suzuki-Miyaura Cross-Coupling approach.[3][5] Unlike linear synthesis (e.qg.,
nitration followed by reduction), this convergent route prevents regio-isomeric byproducts and
allows for late-stage assembly of the biphenyl core.

Retrosynthetic Analysis:

o Fragment A (Electrophile): 4-Bromo-N,N-dimethylbenzamide (Stable, commercially
available).

o Fragment B (Nucleophile): 4-Aminophenylboronic acid pinacol ester (Protected boron
species prevents protodeboronation).

Protocol 1: Optimized Suzuki Coupling

Scale: 10 mmol (Gram-scale)

Reagents:
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4-Bromo-N,N-dimethylbenzamide: 2.28 g (10 mmol)

4-Aminophenylboronic acid pinacol ester: 2.63 g (12 mmol, 1.2 eq)

Catalyst: Pd(dppf)Cl2-DCM: 408 mg (0.5 mmol, 5 mol%)

o Rationale: The bidentate dppf ligand resists oxidation better than PPhs and supports the
oxidative addition into the electron-poor aryl bromide.

Base: K2COs (2M ag. solution): 10 mL (20 mmol, 2 eq)

Solvent: 1,4-Dioxane (40 mL)
o Rationale: Miscible with water, high boiling point for kinetics.
Step-by-Step Methodology:

« Inerting: Charge a 100 mL round-bottom flask with the aryl bromide, boronate ester, and Pd
catalyst. Seal with a septum and purge with N2 for 5 minutes.

o Solvation: Add degassed 1,4-Dioxane via syringe.
 Activation: Add the degassed K2COs solution. The mixture will turn biphasic.

¢ Reflux: Heat the reaction to 90°C for 4-6 hours. Monitor by LC-MS for the disappearance of
the bromide (m/z 228/230).

o Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine
(50 mL).

Drying: Dry the organic layer over anhydrous Na2SOa and concentrate in vacuo.

Visualization: Synthesis Workflow

Catalysis

Reactants Oxidative Addition Pd(dppf)CI2 / K2CO3 Reductive Elimination Crude Biphenyl Purification > Pd Scavenging Filtration > Pure Scaffold
(Aryl Bromide + Boronate) plEjJO"C ah (Pd Contaminated) (Thiol-Silica) (>98% HPLC)

Click to download full resolution via product page
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Figure 1: Convergent synthesis workflow emphasizing the critical Palladium scavenging step.

Module B: Purification & Quality Control (Self-
Validating System)

The Hidden Variable: Residual Palladium from Suzuki couplings can act as a "false positive" in
biological assays (especially kinase assays) or catalyze unwanted side reactions during library
derivatization.

Protocol 2: Palladium Scavenging

Standard silica chromatography is often insufficient to remove Pd traces.

Resuspension: Dissolve the crude brown solid in THF/MeOH (10:1).

Scavenger Addition: Add SiliaMetS® Thiol (or equivalent thiol-functionalized silica) at 20 wt%
relative to the crude mass.

Agitation: Stir at 40°C for 2 hours. The thiol groups irreversibly bind Pd(Il) and Pd(0).

Filtration: Filter through a 0.45 um PTFE pad to remove the silica-Pd complex.

Crystallization: Recrystallize the filtrate from Ethanol/Heptane to yield off-white needles.
Validation Criteria:
e Purity: >98% (HPLC @ 254 nm).

e Pd Content: <20 ppm (ICP-MS). Crucial for biological use.[6][7]

Module C: Derivatization (Library Synthesis)

Objective: Transform the scaffold into active pharmaceutical ingredients (APIs) by exploiting the
amine handle.

Reaction Class 1: Urea Formation (Kinase Inhibitor
Motif)
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Ureas are classic linkers in kinase inhibitors (e.g., Sorafenib).

» Reagent: Aryl Isocyanates (R-NCO).

e Conditions: DCM, RT, 1 hour. (No base required).

o Mechanism: Nucleophilic attack of the aniline nitrogen on the isocyanate carbon.

Reaction Class 2: Amide Coupling

o Reagent: Acid Chlorides (R-COCI) or Carboxylic Acids + HATU.

» Conditions: DIPEA, DMF, RT.

Visualization: Chemical Space Expansio

4-(4-Aminophenyl)-
N,N-dimethylbenzamide
(The Scaffold)

n

+ Isocyanate + Carboxylic Acid + Sulfonyl Chloride
(R-NCO) (HATU/Base) (R-SO2CI)
u Attack Coupling ubst.
Urea Derivative Amide Derivative Sulfonamide
(Kinase Inhibitor Motif) (Peptidomimetic) (Solubility/Selectivity)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways converting the scaffold into three distinct

pharmacological classes.
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Analytical Specifications

To ensure reproducibility across research groups, the following analytical method is
standardized.

HPLC Method (Reverse Phase)

e Column: C18 (Agilent Zorbax Eclipse Plus), 3.5 pm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic) and 280 nm.

Time (min) % Phase B Event

0.0 5% Equilibration
8.0 95% Gradient Elution
10.0 95% Wash

10.1 5% Re-equilibration

Expected NMR Signals (DMSO-de, 400 MHZz)

e 0 2.95 (s, 6H): N,N-Dimethyl protons (Characteristic singlet, may split if rotation is restricted).
e 05.20 (s, 2H): -NH:z protons (Broad, exchangeable with D20).

e 06.60 - 7.60 (m, 8H): Biphenyl aromatic protons. The ring bearing the amine will show
upfield shifts (shielding) compared to the amide-bearing ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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